molecular formula C7H6BrNO3 B599073 (2-Bromo-4-nitrophenyl)methanol CAS No. 183111-34-4

(2-Bromo-4-nitrophenyl)methanol

Cat. No.: B599073
CAS No.: 183111-34-4
M. Wt: 232.033
InChI Key: SKFLKCLXNZFRNN-UHFFFAOYSA-N
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Description

(2-Bromo-4-nitrophenyl)methanol is an organic compound with the molecular formula C7H6BrNO3. It is a solid substance with a melting point of 85-87°C . This compound is characterized by the presence of a bromine atom and a nitro group attached to a benzene ring, along with a hydroxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-nitrophenyl)methanol typically involves the bromination of 4-nitrobenzyl alcohol. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction, but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-nitrophenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Bromo-4-nitrophenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromo-4-nitrophenyl)methanol involves its interaction with specific molecular targets. For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps facilitated by the reducing agent and catalyst. The bromine atom can participate in electrophilic aromatic substitution reactions, where it is replaced by a nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-4-nitrophenyl)methanol is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both bromine and nitro groups makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

(2-bromo-4-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFLKCLXNZFRNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183111-34-4
Record name (2-bromo-4-nitrophenyl)methanol
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